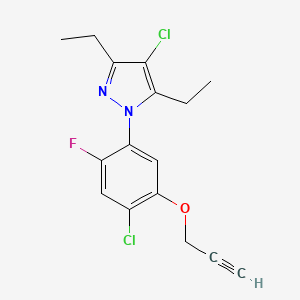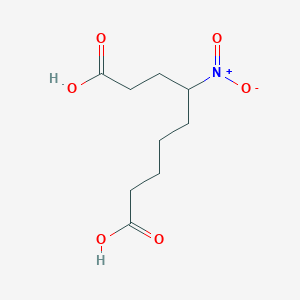
4-Nitrononanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrononanedioic acid is an organic compound characterized by the presence of a nitro group (-NO2) attached to a nonanedioic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrononanedioic acid can be synthesized through the nitration of nonanedioic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Dissolution of nonanedioic acid in concentrated sulfuric acid.
- Slow addition of concentrated nitric acid while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture until the nitration is complete.
- Neutralization and purification of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrononanedioic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Aminononanedioic acid.
Substitution: Various substituted nonanedioic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrononanedioic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-nitrononanedioic acid largely depends on the functional group transformations it undergoes. For instance, the reduction of the nitro group to an amino group can significantly alter its reactivity and interaction with biological molecules. The nitro group is known for its electron-withdrawing properties, which can influence the compound’s reactivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic acid: Similar in having a nitro group attached to a carboxylic acid, but with a benzene ring instead of a nonanedioic backbone.
4-Nitrophthalic acid: Contains two carboxylic acid groups and a nitro group attached to a benzene ring.
4-Nitroterephthalic acid: Similar to 4-nitrophthalic acid but with carboxylic acid groups in the para position relative to the nitro group.
Uniqueness: 4-Nitrononanedioic acid is unique due to its aliphatic nonanedioic backbone, which imparts different physical and chemical properties compared to aromatic nitro acids
Propriétés
Numéro CAS |
114212-37-2 |
|---|---|
Formule moléculaire |
C9H15NO6 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6/c11-8(12)4-2-1-3-7(10(15)16)5-6-9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
GRMUXYFRDSCAQZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
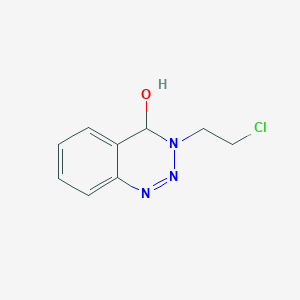
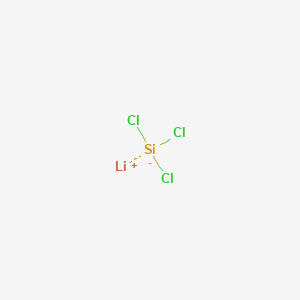
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
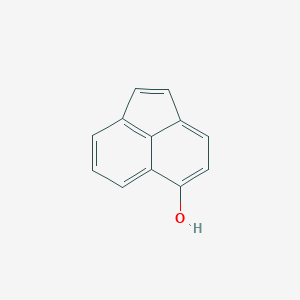
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
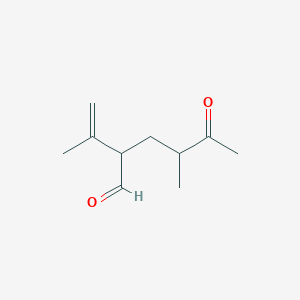
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
